2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid involves multiple steps. The primary synthetic route includes the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amine groups and subsequent coupling with benzoyl chloride to introduce the benzamido group . Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and guanidine groups, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines .
Scientific Research Applications
2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: The compound is studied for its role in protein synthesis and enzyme activity.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the regulation of gene expression .
Comparison with Similar Compounds
2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid is unique due to its specific structure and functional groups. Similar compounds include:
N-Benzoyl-Gly-Arg-Gly: This compound shares a similar backbone but differs in the side chains and functional groups.
Hippuryl-Arg-Gly: Another similar compound with variations in the peptide sequence and functional groups.
These compounds are compared based on their chemical structure, reactivity, and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct biochemical properties .
Properties
Molecular Formula |
C17H24N6O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H24N6O5/c18-17(19)20-8-4-7-12(23-15(27)11-5-2-1-3-6-11)16(28)22-9-13(24)21-10-14(25)26/h1-3,5-6,12H,4,7-10H2,(H,21,24)(H,22,28)(H,23,27)(H,25,26)(H4,18,19,20)/t12-/m0/s1 |
InChI Key |
QAYUGHWUEAJNPD-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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